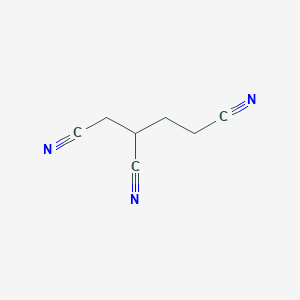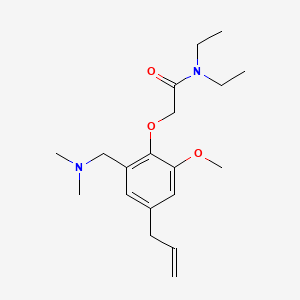
Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- is a complex organic compound with a unique structure that includes an acetamide group, an allyl group, and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- typically involves multiple steps. One common method involves the alkoxylation of eugenol using the Williamson method, which produces a carboxylic acid. This carboxylic acid is then transformed into its methyl ester, which is further reacted with diethanolamine to yield the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Allyl-2-methoxyphenol: Another similar compound with potential biological activities.
Uniqueness
Acetamide, 2-((4-allyl-2-(dimethylamino)-6-methoxy-o-tolyl)oxy)-N,N-diethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
2281-44-9 |
|---|---|
Molekularformel |
C19H30N2O3 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
2-[2-[(dimethylamino)methyl]-6-methoxy-4-prop-2-enylphenoxy]-N,N-diethylacetamide |
InChI |
InChI=1S/C19H30N2O3/c1-7-10-15-11-16(13-20(4)5)19(17(12-15)23-6)24-14-18(22)21(8-2)9-3/h7,11-12H,1,8-10,13-14H2,2-6H3 |
InChI-Schlüssel |
OBOPXDFSOCSBBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1OC)CC=C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



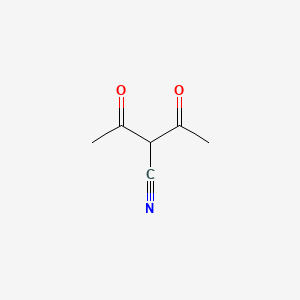
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
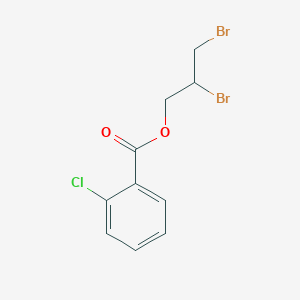
![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)

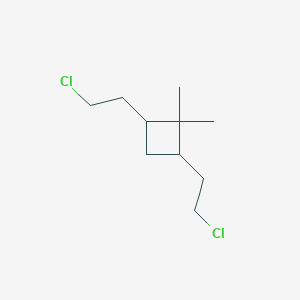



![4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol](/img/structure/B14739699.png)
